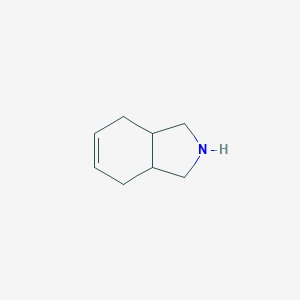

2,3,3a,4,7,7a-hexahydro-1H-isoindole

Vue d'ensemble

Description

2,3,3a,4,7,7a-Hexahydro-1H-isoindole is a heterocyclic organic compound with the empirical formula C8H13N . It is a solid substance and has a molecular weight of 123.20 . The IUPAC name for this compound is (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole .

Molecular Structure Analysis

The SMILES string representation of this compound is C1NCC2CC=CCC12 . The InChI representation is 1S/C8H13N/c1-2-4-8-6-9-5-7 (8)3-1/h1-2,7-9H,3-6H2 .Physical and Chemical Properties Analysis

The physical form of this compound is solid . The molecular weight of this compound is 123.20 .Applications De Recherche Scientifique

Supramolecular Structure Study

- Research on the molecular and supramolecular structures of derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole revealed insights into the torsion angles and packing interactions in these compounds, contributing to understanding their physical and chemical properties (Trujillo-Ferrara et al., 2006).

Synthesis of Derivatives

- A study presented a novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This development aids in the exploration of new chemical compounds and their potential applications (Tan et al., 2016).

Isoindole Chemistry Developments

- Isoindoles, including this compound, have applications in medicine, analytical detection, and solar energy. Their reactivity allows access to derivatives with diverse biological activities. Recent developments in synthesis methods and reactions involving isoindoles were reviewed, highlighting their significance in various scientific fields (Weintraub & Wang, 2022).

Anomalous Addition Reactions

- A study focused on the anomalous addition reaction of chlorosulfonyl isocyanate to a carbonyl group in derivatives of this compound, demonstrating unique chemical behaviors and providing insights into reaction mechanisms (Köse et al., 2019).

Tautomerization Kinetics

- Research on the kinetics of tautomerization in isoindole derivatives contributes to the understanding of their stability and reactivity under different conditions. This knowledge is crucial for their application in synthesis and other chemical processes (Capon & Ying, 2010).

Facile Synthesis Methods

- A study developed a facile synthesis method for 1H-isoindole-1,3(2H)-diones, which are important in the creation of new chemical entities. Such developments in synthesis techniques are fundamental to expanding the range of available compounds for various applications (Nikpour et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Mode of Action

It’s known that this compound can participate in various organic reactions, potentially through an sn2-like mechanism .

Propriétés

IUPAC Name |

2,3,3a,4,7,7a-hexahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHYUCYEYJQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608345 | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-30-9 | |

| Record name | 3a,4,7,7a-Tetrahydroisoindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole?

A1: Research suggests that certain derivatives of this compound class demonstrate potential as cyclooxygenase (COX) inhibitors []. Specifically, some derivatives exhibited promising inhibitory activity against COX-1, an enzyme involved in inflammation and pain pathways. Additionally, related compounds have shown activity in increasing blood platelet count, which could be beneficial in treating thrombocytopenia []. Some derivatives also possess anticonvulsant activity [].

Q2: How does the structure of this compound derivatives influence their interaction with biological targets?

A2: Molecular docking studies on aminoacetylenic tetrahydrophthalimide analogs, which share the core structure of this compound, suggest the presence of an aryl group may be crucial for selective inhibition of COX-2 []. This highlights the importance of specific structural features in dictating the interaction with COX enzymes and potentially other biological targets.

Q3: What synthetic strategies are employed in the preparation of this compound derivatives?

A3: A common approach involves the Diels-Alder cycloaddition reaction [, ]. For instance, reacting a substituted (E)-1,3-butadiene-1-carboxylic acid with N-ethylmaleimide under appropriate conditions can yield the desired hexahydro-1H-isoindole core []. Further modifications, such as alkylation and Mannich reactions, can introduce diverse substituents to the core structure, enabling the exploration of structure-activity relationships [].

Q4: What analytical techniques are typically used to characterize this compound derivatives?

A4: A combination of spectroscopic and analytical methods is commonly employed. This includes infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and elemental analysis to confirm the structure and purity of synthesized compounds [, ]. Additionally, X-ray crystallography has been utilized to determine the three-dimensional structure of some derivatives, providing valuable insights into their molecular conformation and potential interactions with biological targets [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)

![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)